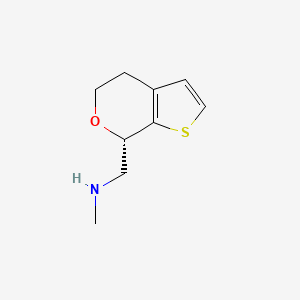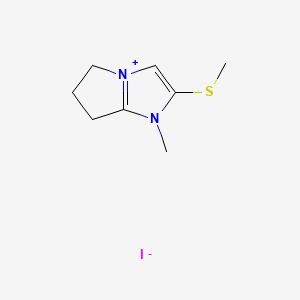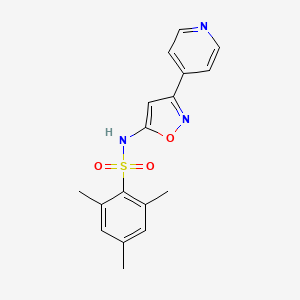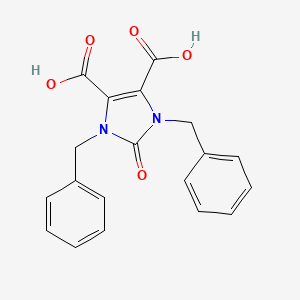
Unii-3K6270MG59
Descripción general
Descripción
Ulotaront, with the formula C9H13NOS, is a unique ingredient identifier (UNII) assigned by the FDA . It is also known by its synonyms SEP-363856 and SEP-856 .
Molecular Structure Analysis
Ulotaront has a molecular formula of C9H13NOS and an InChIKey of ABDDQTDRAHXHOC-QMMMGPOBSA-N . It is a chemical substance with a molecular weight of 183.27 .Aplicaciones Científicas De Investigación
Nanotechnology and Materials Science
Recent advancements in materials science, particularly in nanotechnology, highlight the significant role of inorganic nanoparticles. These developments have been crucial in various industries, including electronics, where they have driven the transition from traditional technologies to more advanced options. This reflects a synergistic relationship between scientific discovery and technological innovation, indicating that compounds like Unii-3K6270MG59 could play a role in similar advancements (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational and Research Programs
The transformation of basic scientific research into practical applications has a longstanding history, dating back to the discovery of fire and extending to modern space exploration. Educational programs and research initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in this process. They offer training, education, and financial support, crucial for translating research into societal benefits. Unii-3K6270MG59 could potentially be a subject of such transformative research and educational efforts (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Environmental Modeling and Computing
In the field of environmental modeling and computing, collaborative working environments are essential, especially for large-scale scientific applications. The Unified Air Pollution Model (UNI-DEM) is an example of such an application that has undergone continuous development and experimentation across different European institutes. This suggests that compounds like Unii-3K6270MG59 could be integrated into environmental models to study their impacts or applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Wireless LAN Applications
In the realm of wireless communication, dual-band front-ends operating in the Industrial Scientific and Medical (ISM) band and Unlicensed National Information Infrastructure (UNII) band have been demonstrated. This highlights the potential application of Unii-3K6270MG59 in advanced communication technologies, where it might be used to improve or innovate new wireless communication systems (Li, Quintal, & Kenneth, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQTDRAHXHOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ulotaront | |
CAS RN |
1310426-33-5 | |
| Record name | SEP-363856 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310426335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEP-363856 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulotaront | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6270MG59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phosphonic acid, [2-furanyl(phenylamino)methyl]-, diethyl ester](/img/structure/B1651562.png)

![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)




![N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B1651573.png)